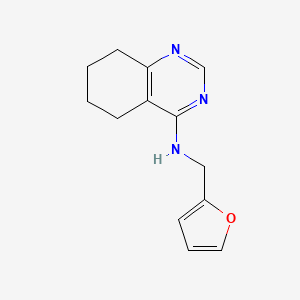

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

Description

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is a tetrahydroquinazoline derivative featuring a furan-2-ylmethyl substituent at the 4-amino position. This compound has garnered interest in medicinal chemistry due to the pharmacological relevance of quinazoline scaffolds in targeting kinases, receptors, and antimicrobial agents .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)14-8-10-4-3-7-17-10/h3-4,7,9H,1-2,5-6,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSMJGCYXGTTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the reaction of furan-2-carbaldehyde with 5,6,7,8-tetrahydroquinazolin-4-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various N-substituted tetrahydroquinazoline derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. The furan ring and tetrahydroquinazoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinazoline Core

N,2-Dimethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-amine (2b)

- Structure : Retains the tetrahydroquinazoline core but substitutes the furan group with a 4-methylphenyl moiety and introduces dimethylation at the 2-position.

- Physicochemical Properties : Molecular formula C₁₆H₁₉N₃ (MW: 253.34 g/mol), confirmed via HRMS (ESI+, m/z: 254.1651 [M+H]+) .

4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine (3ao)

- Structure : Substitutes the tetrahydroquinazoline core with a fully aromatic quinazoline and replaces furan with thiophene.

- Properties : Melting point 131–132°C, 68% yield. The thiophene group enhances lipophilicity compared to furan, which may influence membrane permeability .

N-Benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (ML-241)

- Structure : Incorporates a benzoxazine ring and benzyl group.

- Applications: Known as a TLR9 inhibitor (IC₅₀ = 27.0 µM), highlighting the impact of bulky substituents on receptor affinity .

Physicochemical and Spectroscopic Data

Structural and Electronic Comparisons

- Furan vs.

- Aromatic vs. Saturated Cores : Fully aromatic quinazolines (e.g., 3ao) exhibit higher planarity than tetrahydroquinazolines, which may enhance DNA intercalation but reduce solubility .

Biological Activity

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 216.24 g/mol. The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Studies have shown that tetrahydroquinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. Research indicates that modifications in the furan moiety can enhance antimicrobial potency.

Table 1: Antimicrobial Activity of Tetrahydroquinazoline Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Derivative A | S. aureus | 16 µg/mL |

| Similar Derivative B | P. aeruginosa | 64 µg/mL |

Anticancer Activity

Research has indicated that compounds containing the tetrahydroquinazoline scaffold possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

A study focusing on the effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant increase in apoptotic cell death compared to untreated controls. The mechanism was linked to the activation of caspase pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, this compound exhibited a reduction in inflammatory markers and symptoms.

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0% |

| N-(furan-2-ylmethyl) Treatment | 45% |

The biological activities of this compound are believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to increased caspase activity.

- Modulation of Cytokine Release : Reduction in pro-inflammatory cytokines through interference with signaling pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine, and how are reaction parameters optimized?

Answer:

The compound is synthesized via multicomponent one-pot reactions or stepwise condensation . A typical approach involves:

- Cyclocondensation of furan-2-carboxaldehyde derivatives with tetrahydroquinazoline precursors (e.g., guanidine carbonate or cyclic ketones) under reflux conditions.

- Solvents like ethanol or DMF are used with catalysts (e.g., KOH) to enhance yields .

- Optimization involves adjusting reaction time (monitored via TLC), temperature (60–100°C), and stoichiometric ratios to minimize side products.

Table 1: Example Reaction Conditions

| Component | Role | Typical Amount |

|---|---|---|

| Furan-2-carboxaldehyde | Aldehyde donor | 3 mmol |

| Cyclohexanone | Ketone donor | 3 mmol |

| Guanidine carbonate | Nitrogen source | 3 mmol |

| KOH | Catalyst | 0.5 eq |

| Ethanol | Solvent | 30 mL |

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

Key techniques include:

- TLC/HPLC : Monitor reaction progress using ethyl acetate:toluene (2:1) as the mobile phase .

- NMR Spectroscopy : Confirm structure via H and C NMR signals (e.g., furan protons at δ 6.2–7.4 ppm, tetrahydroquinazoline CH groups at δ 1.5–2.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z ~284 for CHNO) .

Basic: What initial biological screening strategies are recommended for this compound?

Answer:

- Receptor binding assays : Test affinity for serotonin/dopamine receptors using radioligand displacement (IC determination) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) via fluorescence-based assays .

- Antimicrobial activity : Evaluate using agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., furan methylation, tetrahydroquinazoline saturation) to isolate contributing factors .

- Dose-response profiling : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., piperazine- or benzothieno-fused derivatives) to identify trends .

Advanced: What computational strategies predict target interactions and pharmacokinetic behavior?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., CXCR4 or 5-HT) with force fields like AMBER .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Table 2: Predicted ADMET Properties

| Property | Value | Implication |

|---|---|---|

| logP | ~2.8 | Moderate lipophilicity |

| BBB permeability | Low | Limited CNS activity |

| CYP3A4 inhibition | High | Risk of drug interactions |

Advanced: How can structural modifications improve pharmacokinetics without compromising activity?

Answer:

- Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to enhance metabolic stability .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amine moiety for controlled release .

- PEGylation : Attach polyethylene glycol chains to improve solubility and half-life .

Advanced: What strategies address low yield in large-scale synthesis?

Answer:

- Flow chemistry : Implement continuous reactors for precise control of exothermic steps (e.g., cyclocondensation) .

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.